1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a benzyloxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce a hydroxyindole derivative.
Scientific Research Applications
1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-(benzyloxy)-1H-indol-3-yl]ethanone: Shares the benzyloxy and indole moieties but differs in the acetyl and piperidine groups.
5-Benzyloxy-1H-indazole-3-carboxylic acid: Similar indole structure but with an indazole ring instead of a piperidine ring.
Uniqueness: 1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(5-phenylmethoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(25-11-4-7-19(14-25)23(27)28)15-24-12-10-18-13-20(8-9-21(18)24)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12-13,19H,4,7,11,14-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSRYXIJHHMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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